4-Chloro-6-(4,4-dimethylpiperidin-1-yl)pyrimidine
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Overview
Description
4-Chloro-6-(4,4-dimethylpiperidin-1-yl)pyrimidine is a chemical compound with the molecular formula C11H16ClN3. It is a pyrimidine derivative, characterized by the presence of a chloro group at the 4th position and a 4,4-dimethylpiperidin-1-yl group at the 6th position of the pyrimidine ring .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-(4,4-dimethylpiperidin-1-yl)pyrimidine typically involves the reaction of 4-chloropyrimidine with 4,4-dimethylpiperidine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the substitution reaction, resulting in the formation of the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Industrial methods also focus on cost-effectiveness and scalability, ensuring that the compound can be produced in large quantities for various applications .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-6-(4,4-dimethylpiperidin-1-yl)pyrimidine undergoes several types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its chemical structure and properties.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar solvents like DMF or acetonitrile.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride are used for oxidation and reduction reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyrimidine derivatives, while oxidation reactions can produce pyrimidine N-oxides .
Scientific Research Applications
4-Chloro-6-(4,4-dimethylpiperidin-1-yl)pyrimidine has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 4-Chloro-6-(4,4-dimethylpiperidin-1-yl)pyrimidine involves its interaction with specific molecular targets. The chloro group and the piperidine moiety play crucial roles in its binding to enzymes or receptors. The compound can modulate various biochemical pathways, leading to its observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-2,6-diaminopyrimidine: Another pyrimidine derivative with similar structural features.
4-Chloro-6-methylpyrimidine: A simpler analog with a methyl group instead of the piperidine moiety.
Uniqueness
4-Chloro-6-(4,4-dimethylpiperidin-1-yl)pyrimidine is unique due to the presence of the 4,4-dimethylpiperidin-1-yl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other pyrimidine derivatives and contributes to its specific applications and activities .
Properties
IUPAC Name |
4-chloro-6-(4,4-dimethylpiperidin-1-yl)pyrimidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClN3/c1-11(2)3-5-15(6-4-11)10-7-9(12)13-8-14-10/h7-8H,3-6H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCXPLBZPHPPIPV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN(CC1)C2=CC(=NC=N2)Cl)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.72 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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